molecular formula C17H18N4O2 B2372140 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide CAS No. 1797638-93-7

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide

Cat. No.: B2372140
CAS No.: 1797638-93-7
M. Wt: 310.357
InChI Key: ZYAVFIKYCOTHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide” is a complex organic molecule that contains several functional groups, including a tetrahydropyran ring, a pyrazole ring, and an indole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The indole ring is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the different functional groups present. The tetrahydropyran ring might undergo reactions at the oxygen atom or at the carbon atoms . The pyrazole ring might undergo reactions at the nitrogen atoms . The indole ring is aromatic and might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the presence of any chiral centers .

Scientific Research Applications

Pyrazole Applications

Pyrazoles are recognized for their utility in the synthesis of biologically active compounds, such as anti-inflammatory agents and pesticides. Neumann et al. (2010) developed an efficient synthesis method for pyrazoles that could potentially be applied to derivatives similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-6-carboxamide, emphasizing the importance of pyrazole as a core structure in drug design and synthesis (Neumann, Suri, & Glorius, 2010).

Indole Applications

Indole derivatives play a critical role in medicinal chemistry. The Knoevenagel reactions involving indole-3-carbaldehyde for the synthesis of substituted indole derivatives, as reported by Dyachenko et al. (2018), illustrate the versatility of indoles in creating compounds with potential pharmacological activities. This synthetic pathway might offer insights into the functionalization of the indole portion of the this compound molecule (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).

Carboxamide Applications

Carboxamide functionality is associated with a broad range of biological activities. Hassan et al. (2021) highlighted the design, synthesis, and anticancer evaluation of novel pyrazole–indole hybrids, showcasing the significance of the carboxamide group in developing antitumor agents. Their research demonstrates how the carboxamide functionality can contribute to the pharmacological profile of compounds, suggesting potential cancer therapy applications for compounds featuring carboxamide groups (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve studying its mechanism of action, optimizing its structure for better activity, and testing it in more complex biological systems .

Mechanism of Action

Target of Action

The compound, also known as Tovinontrine , is a highly selective phosphodiesterase 9 (PDE9) inhibitor . PDE9 is an enzyme that plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes.

Pharmacokinetics

As an orally administered compound , it is expected to undergo absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and elimination via the kidneys.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(13-2-1-12-3-6-18-16(12)9-13)20-14-10-19-21(11-14)15-4-7-23-8-5-15/h1-3,6,9-11,15,18H,4-5,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAVFIKYCOTHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.